molecular formula C19H15F3N4O3 B1204549 (S)-tosufloxacin

(S)-tosufloxacin

Cat. No. B1204549
M. Wt: 404.3 g/mol
InChI Key: WUWFMDMBOJLQIV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (S)-enantiomer of tosufloxacin. It is a conjugate base of a (S)-tosufloxacin(1+). It is an enantiomer of a (R)-tosufloxacin.

Scientific Research Applications

Antibacterial Activity and Resistance

  • Treatment for Pneumonia : Tosufloxacin is effective against pneumonia but not Mycobacterium tuberculosis. It's crucial to monitor patients suspected of having pulmonary tuberculosis even if antibiotics without antituberculous activity are initially effective (Fujishima et al., 2019).
  • Evolution of Bacterial Resistance : Since the approval of tosufloxacin for children in Japan, quinolone-resistant Streptococcus pneumoniae strains have emerged among pediatric patients, emphasizing the importance of cautious fluoroquinolone administration (Takeuchi et al., 2017).

Pharmacokinetics and Safety

  • Pharmacokinetics and Safety Profile : Tosufloxacin tosilate has been used since 1990 for various infections, including respiratory and urinary tract infections. It has proven effective and safe, with additional indications approved over the years (Niki, 2002).

Clinical Applications in Specific Conditions

  • Haematological Malignancies : Tosufloxacin tosilate shows potential in preventing secondary infections in patients with haematological malignancies (Sawada et al., 2012).
  • In Vitro Antimicrobial Activity : Tosufloxacin demonstrates superior antimicrobial activity against various tropical pathogens, including Salmonella and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).

Novel Pharmaceutical Formulations

  • Inclusion Complex Formation : A study on forming an inclusion complex of tosufloxacin tosilate with hydroxypropyl-β-cyclodextrin using supercritical CO2 revealed improvements in dissolution and solubility, maintaining antibacterial effects (Sun et al., 2019).

Specialized Diagnostic Methods

  • Electrochemiluminescence for Determination : A method utilizing electrochemiluminescence was developed for determining trace amounts of tosufloxacin, with applications in both medical and pharmaceutical analysis (Liu et al., 2005).

Potential Applications in Material Science

  • Modified Urinary Catheters : Tosufloxacin-treated catheters, coated with chitosan, demonstrated in vitro safety with prolonged antimicrobial activity, suggesting their potential use in medical applications (Kowalczuk et al., 2015).

properties

Product Name

(S)-tosufloxacin

Molecular Formula

C19H15F3N4O3

Molecular Weight

404.3 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m0/s1

InChI Key

WUWFMDMBOJLQIV-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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